2-Methylazetidine-1-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

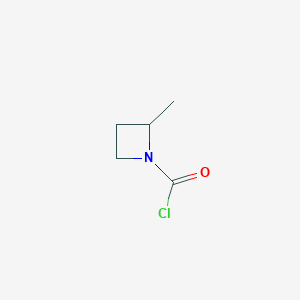

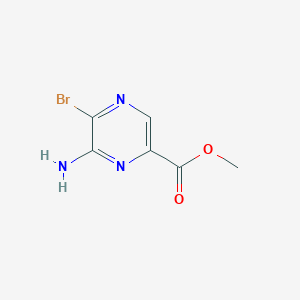

2-Methylazetidine-1-carbonyl chloride is a chemical compound with the CAS Number: 2139599-37-2 . It has a molecular weight of 133.58 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8ClNO/c1-4-2-3-7(4)5(6)8/h4H,2-3H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 133.58 . More specific properties such as melting point, boiling point, and density were not found in the retrieved data.科学的研究の応用

Synthesis of Novel Compounds

- 2-Methylazetidine-1-carbonyl chloride is utilized in the synthesis of various novel compounds. For instance, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, yielding 1-benzyl-2-carboxyl-4-methylazetidine, which is further processed to produce the title compound (Soriano, Podraza, & Cromwell, 1980).

Conformational Isomerism Studies

- Research on 1-alkyl-2-carboazetidines, derived from the reaction of primary amines with α,γ-dibromo carbonyl compounds, reveals conformational isomerism. This phenomenon is analyzed in terms of rotational conformers, highlighting the importance of dipole-dipole and steric interactions in these azetidines (Rodebaugh & Cromwell, 1971).

Chemical Reaction Mechanisms

- Studies on the alkaline hydrolysis of N-methylazetidin-2-one, involving this compound, offer insights into the reaction mechanism. This includes the nucleophilic attack on the carbonyl carbon and subsequent steps, emphasizing the influence of solvents in the reaction process (Frau et al., 1998).

Scalable Synthesis Approaches

- Scalable syntheses of (S)-2-Methylazetidine, involving this compound, have been developed. These methods are suitable for large-scale production and demonstrate good overall yields and high enantiomeric excess (Dowling et al., 2016).

Enantioselective Biotransformations

- The compound is used in enantioselective biotransformations of racemic azetidine-2-carbonitriles. This process is catalyzed by Rhodococcus erythropolis and yields azetidine-2-carboxylic acids and amides with high enantioselectivity, demonstrating potential applications in pharmaceutical synthesis (Leng et al., 2009).

Fluorescent Probe Synthesis

- The compound plays a role in the synthesis of carbonyl chlorides substituted with aromatic dense-rings. These substances have high fluorescent quantum yields and can be used as fluorescent probes, applicable in drug and toxicant detection (Hu, Yun, & Zhang, 1997).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Azetidines, a class of compounds to which 2-methylazetidine-1-carbonyl chloride belongs, are known to exhibit reactivity driven by considerable ring strain . This unique reactivity can be triggered under appropriate reaction conditions .

Mode of Action

The aza paternò–büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines . This suggests that this compound may interact with its targets through a similar mechanism.

特性

IUPAC Name |

2-methylazetidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-4-2-3-7(4)5(6)8/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZSOZGNXGZREG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-3-isoxazolyl)-2-{[4-oxo-3-[(2-phenylacetyl)amino]-2(4H)-quinazolinyl]sulfanyl}acetamide](/img/structure/B2410645.png)

![2-[(4-Methoxyphenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B2410646.png)

![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)

![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)

![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-phenylacetamide](/img/structure/B2410655.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2410660.png)

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2410664.png)

![N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2410665.png)

![3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2410667.png)